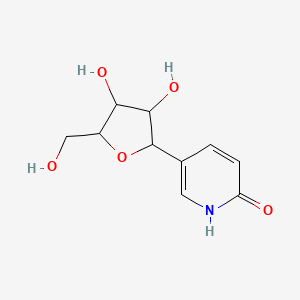

5-b-D-Ribofuranosyl-2(1H)-pyridinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-4-6-8(14)9(15)10(16-6)5-1-2-7(13)11-3-5/h1-3,6,8-10,12,14-15H,4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBILTKUBHIPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of CAS 188871-50-3 in Lymphoid Malignancies

The following technical guide details the mechanism of action, experimental validation, and therapeutic context of CAS 188871-50-3 (5-β-D-Ribofuranosyl-2(1H)-pyridinone) in lymphoid malignancies.

Executive Summary

Compound Identity: CAS 188871-50-3 Chemical Name: 5-β-D-Ribofuranosyl-2(1H)-pyridinone Class: C-Nucleoside Analogue (Pyridinone-based) Primary Indication: Indolent Lymphoid Malignancies (CLL, FL, MCL)

CAS 188871-50-3 is a synthetic C-nucleoside analogue characterized by a hydrolytically stable carbon-carbon (C-C) bond between the ribose sugar and the pyridinone base. Unlike conventional N-nucleosides, this structural modification confers resistance to phosphorolytic cleavage by nucleoside phosphorylases, prolonging intracellular half-life. In lymphoid malignancies, its mechanism of action is driven by metabolic activation to nucleotide triphosphates, leading to the inhibition of DNA/RNA synthesis and the induction of apoptosis via the mitochondrial pathway. It functions as an antimetabolite, mimicking physiological nucleosides (uridine/cytidine) to disrupt cellular replication in highly proliferative B- and T-cell malignancies.

Molecular Identity & Physiochemical Profile

| Property | Specification |

| CAS Number | 188871-50-3 |

| IUPAC Name | 5-β-D-Ribofuranosyl-2(1H)-pyridinone |

| Molecular Formula | C₁₀H₁₃NO₅ |

| Molecular Weight | 227.21 g/mol |

| Structural Class | C-Nucleoside (Pyridinone base) |

| Solubility | Soluble in DMSO, Water (limited), Methanol |

| Stability | High resistance to nucleoside phosphorylases (due to C-glycosidic bond) |

Structural Significance

The defining feature of CAS 188871-50-3 is the C-glycosidic bond at position 5 of the pyridinone ring.

-

Biological Stability: The C-C bond renders the molecule resistant to uridine phosphorylase and nucleoside phosphorylase , enzymes that rapidly degrade N-nucleosides (like cytidine or uridine) in plasma.

-

Metabolic Mimicry: The pyridinone ring structurally mimics the pyrimidine bases (uracil/cytosine), allowing the molecule to be recognized by nucleoside transporters and kinases.

Mechanism of Action (MoA)

The antineoplastic activity of CAS 188871-50-3 in lymphoid malignancies follows a multi-step "activation-action" cascade.

Cellular Uptake & Metabolic Activation

-

Transport: The compound enters lymphoid cells via Human Equilibrative Nucleoside Transporters (hENT1/2) , which are often overexpressed in lymphoid malignancies.

-

Phosphorylation (Rate-Limiting Step): Once intracellular, it acts as a prodrug. It is phosphorylated by Deoxycytidine Kinase (dCK) or Uridine-Cytidine Kinase (UCK) to its monophosphate form.

-

Note: High dCK activity in lymphoid cells (CLL, Lymphoma) confers selectivity, as healthy tissues with low dCK activity do not efficiently activate the drug.

-

-

Polyphosphorylation: The monophosphate is further phosphorylated by nucleoside monophosphate/diphosphate kinases to the active triphosphate metabolite .

Primary Targets & Cytotoxicity

The triphosphate metabolite exerts its effects through two primary mechanisms:

-

Inhibition of DNA Synthesis:

-

Polymerase Inhibition: It competes with physiological dCTP/dTTP for incorporation into DNA by DNA polymerases (α, δ, ε).

-

Chain Termination: Incorporation into the nascent DNA strand can cause chain termination or conformational distortion, stalling the replication fork and triggering DNA damage responses (DDR).

-

-

Inhibition of RNA Synthesis:

-

Incorporation into RNA interferes with mRNA processing and translation, leading to "nucleolar stress" and disruption of protein synthesis essential for survival.

-

Induction of Apoptosis

The accumulation of DNA double-strand breaks (DSBs) and replication stress triggers the intrinsic mitochondrial apoptotic pathway :

-

Sensor Activation: ATM/ATR kinases detect stalled replication forks.

-

p53 Stabilization: Phosphorylation of p53 leads to the upregulation of pro-apoptotic factors (PUMA, NOXA, BAX).

-

Mitochondrial Permeabilization: BAX/BAK oligomerization releases Cytochrome c.

-

Caspase Cascade: Activation of Caspase-9 and Caspase-3 results in proteolytic cleavage of cellular substrates and cell death.

Signaling Pathway Visualization

The following diagram illustrates the uptake, metabolic activation, and downstream apoptotic signaling of CAS 188871-50-3 in a lymphoid cell.

Figure 1: Mechanism of Action pathway for CAS 188871-50-3, detailing uptake, phosphorylation, and induction of apoptosis.

Therapeutic Efficacy in Lymphoid Malignancies[2][3]

Nucleoside analogues are the backbone of therapy for indolent lymphoid malignancies due to specific cellular characteristics:

| Malignancy Type | Sensitivity Rationale | Clinical Correlation |

| CLL (Chronic Lymphocytic Leukemia) | High expression of dCK relative to 5'-nucleotidases creates a "kinetic trap," accumulating the active triphosphate. | Analogous to Fludarabine/Cladribine efficacy. |

| Follicular Lymphoma (FL) | Reliance on salvage pathways for nucleotide synthesis makes FL cells vulnerable to antimetabolites. | Potential for synergy with anti-CD20 antibodies (Rituximab). |

| Mantle Cell Lymphoma (MCL) | High proliferative index (Ki-67) increases the incorporation rate of the analogue into DNA. | Targets the rapid S-phase progression of MCL cells. |

Resistance Mechanisms

-

Downregulation of dCK: Reduced kinase expression prevents drug activation.

-

Upregulation of MDR1/P-gp: Efflux pumps remove the drug from the cell.

-

p53 Mutation: Loss of p53 (e.g., del(17p) in CLL) uncouples DNA damage from apoptosis.

Experimental Validation Protocols

To validate the mechanism of CAS 188871-50-3 in a research setting, the following protocols are recommended.

In Vitro Cytotoxicity Assay (MTS/CellTiter-Glo)

Objective: Determine the IC50 of CAS 188871-50-3 in lymphoid cell lines (e.g., MEC-1, Raji, Jurkat).

-

Seeding: Plate cells at

cells/well in 96-well plates. -

Treatment: Add CAS 188871-50-3 in a serial dilution (0.01 µM to 100 µM) for 48-72 hours.

-

Readout: Add MTS reagent or CellTiter-Glo substrate. Incubate for 1-4 hours.

-

Analysis: Measure absorbance (490 nm) or luminescence. Calculate IC50 using non-linear regression.

Apoptosis Assessment (Annexin V/PI Staining)

Objective: Confirm the induction of apoptosis vs. necrosis.

-

Treatment: Treat cells with IC50 concentration for 24 and 48 hours.

-

Staining: Wash cells with PBS. Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze on a flow cytometer.

-

Annexin V+/PI-: Early Apoptosis.

-

Annexin V+/PI+: Late Apoptosis/Necrosis.

-

Cell Cycle Analysis (PI/RNase)

Objective: Identify the phase of cell cycle arrest (S-phase or G2/M).

-

Fixation: Fix treated cells in 70% ethanol at -20°C overnight.

-

Staining: Wash and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

-

Analysis: Measure DNA content via flow cytometry. Expect S-phase arrest (due to stalled replication) or G0/G1 block.

References

-

Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design, 18(23), 3373-3388. Link

-

Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2001). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia, 15(10), 759-770. Link

-

MedChemExpress. 5-β-D-Ribofuranosyl-2(1H)-pyridinone Product Datasheet. Link

-

Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893. Link

The Ascendant Scaffold: A Technical Guide to 5-Substituted Pyyridinone C-Nucleoside Analogs in Modern Drug Discovery

Abstract

C-nucleoside analogs represent a cornerstone in the development of novel therapeutics, primarily due to the enhanced enzymatic and chemical stability conferred by the C-C glycosidic bond. Within this class, pyridinone-based C-nucleosides have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities, including potent antiviral and anticancer effects. The strategic introduction of substituents at the 5-position of the pyridinone ring has been shown to be a powerful tool for modulating the potency, selectivity, and pharmacokinetic properties of these analogs. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships of 5-substituted pyridinone C-nucleoside analogs. We will delve into the mechanistic underpinnings of their therapeutic action, provide detailed experimental protocols for their synthesis and characterization, and offer insights into future directions for this versatile and potent class of molecules.

Introduction: The Rationale for Pyridinone C-Nucleosides

Nucleoside analogs have long been a fertile ground for the discovery of new medicines, with numerous approved drugs for the treatment of viral infections and cancer.[1][2] The majority of these are N-nucleosides, where the heterocyclic base is connected to the sugar moiety via a nitrogen atom. However, this N-glycosidic bond is often susceptible to enzymatic cleavage, leading to metabolic instability and limiting therapeutic efficacy.

C-nucleosides, which feature a carbon-carbon bond between the base and the sugar, overcome this limitation, offering enhanced stability against degradation.[3] The pyridinone scaffold, a six-membered nitrogen-containing heterocycle with a carbonyl group, has garnered significant attention in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various other cyclic systems.[4][5][6] The combination of the stable C-nucleoside linkage with the versatile pyridinone core creates a powerful platform for the design of novel drug candidates.

The 5-position of the pyridinone ring is a key vector for chemical modification, allowing for the introduction of a wide array of substituents to probe interactions with biological targets and to fine-tune the physicochemical properties of the molecule. This guide will focus specifically on the synthesis and biological implications of these 5-substituted analogs.

Chemical Synthesis: A Modular Approach to Diversity

The synthesis of 5-substituted pyridinone C-nucleoside analogs typically follows a convergent strategy, where the sugar and the functionalized pyridinone base are prepared separately and then coupled. A common and effective approach involves the use of a 5-halopyridinone intermediate, which can then be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 5-position.

Synthesis of Key Intermediates

A crucial starting material for this modular approach is a 5-bromo-2-pyridone derivative. This can be synthesized from readily available precursors such as 2-amino-5-bromopyridine through diazotization and hydrolysis, or from 2-methyl-5-bromopyridine via oxidation.

Diagram: General Synthetic Strategy

Caption: A convergent synthetic approach to 5-substituted pyridinone C-nucleosides.

Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds between the 5-bromopyridinone C-nucleoside and a wide range of organoboron reagents.[7] This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-bromo-2-pyridone C-nucleoside with an arylboronic acid.

Materials:

-

5-Bromo-2-pyridone C-nucleoside (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the 5-bromo-2-pyridone C-nucleoside, arylboronic acid, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-pyridone C-nucleoside.

Biological Activities and Structure-Activity Relationships (SAR)

5-Substituted pyridinone C-nucleoside analogs have demonstrated significant potential as both antiviral and anticancer agents. The nature of the substituent at the 5-position plays a critical role in determining the biological activity and selectivity of these compounds.

Antiviral Activity

Pyridinone-containing nucleoside analogs have shown promise as inhibitors of viral polymerases, a key enzyme in the replication of many viruses.[4] For instance, certain 5-substituted pyrimidine nucleosides have exhibited potent anti-herpes simplex virus (HSV) activity.[8][9] While direct SAR data for a comprehensive series of 5-substituted pyridinone C-nucleosides is still emerging, preliminary findings suggest that the size and electronic properties of the 5-substituent are crucial for potent antiviral activity.

Table 1: Antiviral Activity of Selected 5-Substituted Nucleoside Analogs

| Compound | 5-Substituent | Virus | EC₅₀ (µg/mL) | Reference |

| 5-Iodo-2'-deoxyuridine analog | -I | HSV-1 | 0.14 | [8] |

| 5-Fluorocytosine derivative | -F | HSV-1 | 0.22 | [8] |

Note: Data presented are for related pyrimidine nucleosides and highlight the impact of 5-substitution on antiviral potency.

The mechanism of action for these antiviral nucleoside analogs generally involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural nucleotide for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[10][11] This can lead to chain termination or the introduction of mutations, ultimately inhibiting viral replication.

Anticancer Activity

The pyridinone scaffold is also prevalent in a number of potent anticancer agents.[4] The introduction of aryl groups at the 5-position of the pyridinone ring has been shown to yield compounds with significant cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of Selected Pyridone Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridinone-quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 | [4] |

| Pyridine-ureas | MCF-7 | 0.11 - 1.93 | |

| Fused Pyridine Ring System | MCF-7, HCT 116 | 5.95 - 8.48 | [12] |

Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

The anticancer mechanism of these compounds can be multifaceted, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and polymerases. The ability of the 5-substituent to engage in specific interactions within the active site of these enzymes is a key determinant of their potency.

Diagram: Mechanism of Action of Nucleoside Analogs

Caption: Intracellular activation and mechanism of action of pyridinone C-nucleoside analogs.

Biological Evaluation: Key Experimental Protocols

The biological evaluation of novel 5-substituted pyridinone C-nucleoside analogs requires robust and reproducible assays to determine their potency and selectivity.

Viral Polymerase Inhibition Assay

This biochemical assay measures the ability of a compound to directly inhibit the activity of a viral polymerase.

Protocol: Influenza Polymerase Inhibition Assay

Materials:

-

Recombinant influenza polymerase

-

Viral RNA template and primer

-

Radionuclide-labeled nucleotide (e.g., [α-³²P]GTP)

-

Unlabeled nucleotides (ATP, CTP, UTP)

-

Test compound (5-substituted pyridinone C-nucleoside triphosphate)

-

Reaction buffer

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the reaction buffer, viral polymerase, template, and primer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the mixture of labeled and unlabeled nucleotides.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 30-37 °C) for a defined period.

-

Quench the reaction by adding a stop solution (e.g., EDTA).

-

Separate the reaction products (extended RNA) from the unincorporated nucleotides using gel electrophoresis.

-

Visualize and quantify the amount of product formation using autoradiography or a phosphorimager.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerase activity by 50%.

Cell-Based Cytotoxicity and Antiviral/Anticancer Assays

These assays are essential to determine the therapeutic index of the compounds, which is the ratio of their toxicity to their efficacy.

Protocol: MTT Assay for Cytotoxicity and Anticancer Activity

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

For antiviral assays, a similar protocol can be followed, where cells are infected with the virus in the presence of the test compound, and the inhibition of viral-induced cytopathic effect or viral replication is measured.

Future Perspectives and Conclusion

The field of 5-substituted pyridinone C-nucleoside analogs continues to be an exciting and fruitful area of research in drug discovery. The modularity of their synthesis allows for the rapid generation of diverse libraries of compounds for biological screening. Future efforts will likely focus on:

-

Expanding the diversity of 5-substituents: Exploring novel and more complex functionalities at the 5-position to enhance target engagement and improve pharmacokinetic profiles.

-

Structure-based drug design: Utilizing co-crystal structures of these analogs with their target enzymes to guide the rational design of more potent and selective inhibitors.

-

Prodrug strategies: Developing prodrug approaches to improve the oral bioavailability and cellular uptake of these compounds.[11]

-

Combination therapies: Investigating the synergistic effects of these analogs when used in combination with other therapeutic agents.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. [Link]

-

Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines. PubMed. [Link]

-

Uridine kinase activities and pyrimidine nucleoside phosphorylation in fluoropyrimidine-sensitive and -resistant cell lines of the Novikoff hepatoma. PMC - NIH. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. MDPI. [Link]

-

Pyridones in drug discovery: Recent advances. PubMed. [Link]

-

Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. ResearchGate. [Link]

-

Syntheses of Pyridine C-Nucleosides as Analogues of the Natural Nucleosides dC and dU. ResearchGate. [Link]

-

Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. MDPI. [Link]

-

Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. PubMed. [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. Royal Society of Chemistry. [Link]

-

Metabolism of pyrimidine L-nucleosides. PMC - NIH. [Link]

-

Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. PMC - NIH. [Link]

-

Small Molecule Drugs Targeting Viral Polymerases. MDPI. [Link]

-

Nucleosides are overlooked fuels in central carbon metabolism. Jourdain Lab. [Link]

-

Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. PMC - NIH. [Link]

-

Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. ResearchGate. [Link]

-

Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. MDPI. [Link]

-

Metabolism of pyrimidine bases and nucleosides by pyrimidine-nucleoside phosphorylases in cultured human lymphoid cells. PubMed. [Link]

Sources

- 1. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antiviral activity of 5-substituted (2'S)-2'-deoxy-2'-C-methylcytidines and -uridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Therapeutic Potential of 5-β-D-Ribofuranosyl-2(1H)-pyridinone in Leukemia: A Technical Guide for Preclinical Development

Executive Summary

Leukemia, a group of life-threatening hematological malignancies, continues to present significant therapeutic challenges, necessitating the exploration of novel chemical entities with potent anti-leukemic activity. Purine nucleoside analogs (PNAs) have emerged as a cornerstone in the treatment of various leukemias, demonstrating efficacy through the disruption of fundamental cellular processes in malignant cells. This technical guide provides a comprehensive overview of the therapeutic potential of a novel PNA, 5-β-D-Ribofuranosyl-2(1H)-pyridinone. While direct preclinical or clinical data for this specific compound in leukemia is not yet available, this document synthesizes the established mechanisms of action of related PNAs, outlines a plausible synthetic route, and details a robust experimental framework for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of leukemia therapeutics.

The Landscape of Leukemia and the Promise of Purine Nucleoside Analogs

Leukemia is characterized by the uncontrolled proliferation of abnormal white blood cells, disrupting the normal production of blood cells in the bone marrow. Current treatment modalities, including chemotherapy and targeted therapies, have improved patient outcomes, but challenges such as drug resistance and treatment-related toxicities persist.

Purine nucleoside analogs are a class of antimetabolite drugs that structurally mimic natural purine nucleosides, such as adenosine and guanosine.[1][2] This structural similarity allows them to be recognized and processed by cellular machinery, leading to their incorporation into DNA and RNA or the inhibition of key enzymes involved in nucleic acid synthesis.[3][4] This interference with DNA replication and repair mechanisms ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[5] Notably, many PNAs are cytotoxic to both proliferating and quiescent (non-dividing) leukemia cells, a crucial attribute for eradicating residual disease.[2]

Well-established PNAs like fludarabine, cladribine, and clofarabine have demonstrated significant clinical activity in various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[4][6] The proven success of this drug class provides a strong rationale for the investigation of novel PNAs like 5-β-D-Ribofuranosyl-2(1H)-pyridinone, which may offer an improved therapeutic index or a distinct spectrum of activity.

Chemical Properties and Synthesis of 5-β-D-Ribofuranosyl-2(1H)-pyridinone

2.1. Chemical Structure and Properties

-

IUPAC Name: 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-2(1H)-one

-

Molecular Formula: C₁₀H₁₃NO₅

-

Molecular Weight: 227.21 g/mol

-

Description: 5-β-D-Ribofuranosyl-2(1H)-pyridinone is a C-nucleoside analog, where the ribose sugar is attached to the pyridinone base via a carbon-carbon bond. This C-glycosidic linkage confers greater stability against enzymatic cleavage compared to the N-glycosidic bonds found in natural nucleosides.[7]

2.2. Proposed Synthetic Pathway

The synthesis of pyridinone C-nucleosides can be achieved through various established methods. A plausible and efficient approach for 5-β-D-Ribofuranosyl-2(1H)-pyridinone involves a Heck-type palladium-mediated coupling reaction, which has been successfully employed for the synthesis of similar C-nucleosides.[8][9]

The general synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 5-β-D-Ribofuranosyl-2(1H)-pyridinone.

Step-by-Step Methodology:

-

Preparation of Protected Glycal: A suitable protected glycal, a cyclic enol ether derived from a sugar, is synthesized from a readily available carbohydrate source like D-ribose. The hydroxyl groups are protected with appropriate protecting groups (e.g., silyl ethers) to prevent unwanted side reactions.

-

Synthesis of Halogenated Pyridinone: A halogenated (e.g., iodo- or bromo-) pyridinone derivative is prepared. This serves as the coupling partner for the Heck reaction.

-

Heck Coupling: The protected glycal and the halogenated pyridinone undergo a palladium-catalyzed Heck coupling reaction. This key step forms the crucial carbon-carbon bond between the sugar moiety and the pyridinone ring.[8]

-

Oxidation and Reduction: The resulting silyl enol ether intermediate is then oxidized, for instance with methyl(trifluoromethyl)dioxirane (TFDO), to a ketone. Subsequent diastereoselective reduction yields the desired ribo-configuration.[9]

-

Deprotection: Finally, the protecting groups on the ribose ring are removed to yield the target compound, 5-β-D-Ribofuranosyl-2(1H)-pyridinone.

Putative Mechanism of Action in Leukemia

Based on the well-established mechanisms of other purine nucleoside analogs, a multi-faceted mechanism of action for 5-β-D-Ribofuranosyl-2(1H)-pyridinone in leukemia cells can be proposed.

Caption: Putative mechanism of action of 5-β-D-Ribofuranosyl-2(1H)-pyridinone in leukemia cells.

Key Steps in the Proposed Mechanism:

-

Cellular Uptake and Activation: The compound is expected to enter leukemic cells via nucleoside transporters.[1] Once inside the cell, it will likely be phosphorylated by deoxycytidine kinase (dCK) and other cellular kinases to its active triphosphate form.[1][3]

-

Inhibition of Key Enzymes: The active triphosphate metabolite is anticipated to act as a competitive inhibitor of key enzymes essential for DNA synthesis and replication:

-

DNA Polymerases: The triphosphate analog can be mistakenly incorporated into the growing DNA strand by DNA polymerases, leading to chain termination and the cessation of DNA replication.[4]

-

Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR by the triphosphate analog would lead to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), further hindering DNA synthesis and repair.[3]

-

-

Induction of DNA Damage and Apoptosis: The incorporation of the analog into DNA and the inhibition of DNA synthesis and repair processes will lead to the accumulation of DNA strand breaks.[5] This DNA damage will trigger cellular stress responses, including the activation of the p53 tumor suppressor pathway and the caspase cascade, ultimately leading to apoptosis of the leukemic cell.[5]

Preclinical Evaluation Strategy

A rigorous preclinical evaluation is essential to determine the therapeutic potential of 5-β-D-Ribofuranosyl-2(1H)-pyridinone in leukemia. The following experimental workflow outlines the key in vitro and in vivo studies required.

Caption: A comprehensive preclinical evaluation workflow for 5-β-D-Ribofuranosyl-2(1H)-pyridinone.

4.1. In Vitro Studies

4.1.1. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent cytotoxic effects of the compound on various leukemia cell lines and primary patient samples.

-

Methodology:

-

Cell Culture: Culture human leukemia cell lines (e.g., HL-60 for AML, K562 for CML, MOLM-13 for AML with FLT3-ITD) and primary mononuclear cells from leukemia patients under standard conditions.

-

Compound Treatment: Treat cells with a range of concentrations of 5-β-D-Ribofuranosyl-2(1H)-pyridinone for 24, 48, and 72 hours.

-

Viability Assessment: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

-

Table 1: Representative Data Table for In Vitro Cytotoxicity (IC50 in µM)

| Cell Line | Leukemia Type | 24h | 48h | 72h |

| HL-60 | AML | |||

| K562 | CML | |||

| MOLM-13 | AML (FLT3-ITD) | |||

| Patient Sample 1 | AML | |||

| Patient Sample 2 | CLL |

4.1.2. Apoptosis and Cell Cycle Analysis

-

Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis and to investigate the effects on the cell cycle.

-

Methodology:

-

Compound Treatment: Treat leukemia cells with the compound at concentrations around the IC50 value.

-

Apoptosis Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

-

Caspase Activity: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminescent or fluorescent assay.

-

Cell Cycle Analysis: Fix and stain cells with PI and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

4.2. In Vivo Studies

4.2.1. Animal Models

-

Objective: To evaluate the in vivo efficacy and safety of the compound.

-

Methodology:

-

Xenograft Models: Establish subcutaneous or disseminated leukemia xenograft models in immunodeficient mice (e.g., NOD/SCID or NSG mice) by injecting human leukemia cell lines or primary patient cells.

-

Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies: Conduct initial studies to determine the PK profile and the MTD of the compound.

-

Efficacy Studies: Once the MTD is established, treat tumor-bearing mice with the compound and monitor tumor growth (for subcutaneous models) or disease progression (for disseminated models) and overall survival.

-

Table 2: Representative Data Table for In Vivo Efficacy Study

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Median Survival (days) |

| Vehicle Control | 0% | ||

| Compound (low dose) | |||

| Compound (high dose) | |||

| Standard of Care |

Future Directions and Conclusion

The information presented in this technical guide provides a strong foundation for the investigation of 5-β-D-Ribofuranosyl-2(1H)-pyridinone as a potential therapeutic agent for leukemia. While direct experimental evidence is currently lacking, the well-documented success of other purine nucleoside analogs in treating hematological malignancies strongly supports the rationale for its preclinical development.

The proposed synthetic pathway offers a viable route to obtain the compound for research purposes. The outlined in vitro and in vivo experimental strategies provide a clear and comprehensive roadmap for a thorough preclinical evaluation.

Future research should focus on executing the described experimental plan to:

-

Confirm the cytotoxic and pro-apoptotic activity of the compound in a panel of leukemia cell lines and primary patient samples.

-

Elucidate the specific molecular targets and signaling pathways modulated by the compound.

-

Evaluate its in vivo efficacy and safety in relevant animal models of leukemia.

Successful completion of these studies will be crucial in determining whether 5-β-D-Ribofuranosyl-2(1H)-pyridinone warrants further development as a novel anti-leukemic agent. The potential to add a new, effective, and potentially less toxic PNA to the arsenal of leukemia treatments makes this a compelling area for further investigation.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cladribine? Retrieved from [Link]

- Saven, A., & Piro, L. D. (2011). Mechanism of Action of Pentostatin and Cladribine in Hairy Cell Leukemia. Leukemia & Lymphoma, 14(sup1), 35-40.

-

Wikipedia. (n.d.). Cladribine. Retrieved February 26, 2026, from [Link]

-

HealthTree Foundation for Chronic Lymphocytic Leukemia. (n.d.). cladribine Treatment Details. Retrieved February 26, 2026, from [Link]

- Lin, T. S., & Grever, M. R. (2002). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 45(12), 2533-2542.

- Molica, S., & Montserrat, E. (2025, August 7). The role of cladribine in acute myeloid leukemia: an old drug up to new tricks.

- Lu, J., Li, N. S., Koo, S. C., & Piccirilli, J. A. (2009). Synthesis of Pyridine, Pyrimidine and Pyridinone C-Nucleoside Phosphoramidites for Probing Cytosine Function in RNA. The Journal of Organic Chemistry, 74(21), 8021-8030.

- Keating, M. J., O'Brien, S., & Kantarjian, H. (2004). Fludarabine in the treatment of chronic lymphocytic leukemia: a review. Cancer, 100(11), 2266-2279.

- McLaughlin, L. W., & Pabon, R. (2006). Syntheses of Pyridine C-Nucleosides as Analogues of the Natural Nucleosides dC and dU. The Journal of Organic Chemistry, 71(6), 2344-2350.

- Gniech, T., & Richert, C. (2025, October 18). Diastereoselective Synthesis of Pyridone ribo‐C‐Nucleosides via Heck Reaction and Oxidation. European Journal of Organic Chemistry.

- Piccirilli, J. A., et al. (2009). Synthesis of pyridine, pyrimidine and pyridinone C-nucleoside phosphoramidites for probing cytosine function in RNA. The Journal of organic chemistry, 74(21), 8021–8030.

- Faderl, S., et al. (2013). The role of clofarabine in acute myeloid leukemia. Leukemia & lymphoma, 54(4), 695–704.

- Komatsu, H., et al. (1985). Synthesis of 1-beta-D-ribofuranosyl-1,2-dihydropyrimidin-2-one derivatives and their biological activities. Nucleic acids symposium series, (16), 77–80.

- Kantarjian, H. M., et al. (2013). The role of clofarabine in acute myeloid leukemia. Cancer, 119(13), 2311-2320.

- Faderl, S., et al. (2008). Clofarabine Combinations as Acute Myeloid Leukemia Salvage Therapy. Cancer, 113(10), 2640-2646.

- McLaughlin, L. W., et al. (2025, August 6). Syntheses of Pyridine C-Nucleosides as Analogues of the Natural Nucleosides dC and dU. The Journal of Organic Chemistry.

- Faderl, S., et al. (2010). Clofarabine in the treatment of poor risk acute myeloid leukaemia.

- Shannahoff, D. H., & Robins, R. K. (1971). Synthesis of the .alpha. and .beta. anomers of 1-(2-deoxy-D-ribofuranosyl)-4-pyridone. Journal of Medicinal Chemistry, 14(12), 1221-1222.

- Andersson, B. S., et al. (2022). Synergistic cytotoxicity of fludarabine, clofarabine, busulfan, vorinostat and olaparib in AML cells. Frontiers in Oncology, 12, 972689.

- Schmeing, T. M., & Strobel, S. A. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Molecules (Basel, Switzerland), 26(3), 591.

- Re-Jin, G., et al. (2015). Fludarabine- (C2-methylhydroxyphosphoramide)- [anti-IGF-1R]: Synthesis and Selectively “Targeted”Anti-Neoplastic Cytotoxicity against Pulmonary Adenocarcinoma (A549). Journal of cancer therapy, 6(12), 1058–1073.

- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in chemistry, 10, 847901.

- Gandhi, V., et al. (1995). Fludarabine potentiates metabolism of cytarabine in patients with acute myelogenous leukemia during therapy. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 13(8), 2095–2105.

Sources

- 1. Cladribine - Wikipedia [en.wikipedia.org]

- 2. HealthTree Foundation for Chronic Lymphocytic Leukemia, cladribine Treatment Details [healthtree.org]

- 3. What is the mechanism of Cladribine? [synapse.patsnap.com]

- 4. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The role of clofarabine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Difference between N-nucleosides and C-nucleoside pyridinone analogs

Executive Summary

The structural modification of the glycosidic bond—shifting from the canonical nitrogen-carbon (N-C) linkage to a carbon-carbon (C-C) linkage—represents a fundamental strategy in nucleoside therapeutic design. While N-nucleosides (the natural standard) offer optimal recognition by polymerases and kinases, they are metabolically vulnerable to cleavage by nucleoside phosphorylases.

C-nucleoside pyridinone analogs emerge as a critical alternative. By replacing the pyrimidine ring with a pyridinone scaffold linked via a C-C bond, these analogs exhibit near-absolute resistance to hydrolytic cleavage. However, this stability comes at the cost of altered electronic properties and tautomeric volatility, which can impact base-pairing fidelity. This guide dissects the chemical, synthetic, and biological divergences between these two classes, providing actionable protocols for their synthesis and evaluation.

Structural & Electronic Fundamentals

The core differentiator lies in the glycosidic linkage connecting the sugar (ribose/deoxyribose) to the nucleobase.

The N-Glycosidic Bond (Natural)

-

Structure: Connects

of the sugar to -

Bond Length: ~1.47 Å.

-

Electronic Character: The hemiaminal ether linkage is electronically polarized. The lone pair on the nitrogen stabilizes the anomeric center but makes the bond susceptible to acid-catalyzed and enzymatic hydrolysis (e.g., by Purine Nucleoside Phosphorylase - PNPase).

-

Conformation: Rotates freely, typically adopting anti or syn conformations, with anti being preferred for Watson-Crick base pairing.

The C-Glycosidic Bond (Pyridinone Analogs)

-

Structure: Connects

of the sugar to a carbon atom on the base (often -

Bond Length: ~1.53 Å (Standard C-C single bond).

-

Electronic Character: Non-polar and chemically inert. It lacks the anomeric effect destabilization found in N-nucleosides.

-

Pyridinone Base: The base is a pyridine derivative tautomerized to a ketone form (pyridinone) to mimic the hydrogen-bonding face of Cytidine or Uridine.

-

Stability: The C-C bond renders the molecule immune to PNPase cleavage, significantly extending plasma half-life.

Comparative Visualization

Caption: Structural divergence between chemically labile N-linked nucleosides and metabolically stable C-linked pyridinone analogs.

Synthesis Architectures

The synthetic routes for these two classes are radically different due to the nature of the bond formation.

N-Nucleoside Synthesis (The Vorbrüggen Standard)

The industry standard utilizes silylated bases and Lewis acid catalysis.

-

Mechanism: Formation of an oxocarbenium ion intermediate at

. -

Stereochemistry: Neighboring group participation (e.g., 2'-O-acyl) directs

-anomer formation. -

Reagents: BSA (N,O-Bis(trimethylsilyl)acetamide), TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

C-Nucleoside Pyridinone Synthesis (Heck Coupling)

Forming a C-C bond at the anomeric center requires transition metal catalysis or organometallic addition. For pyridinone analogs, Heck Coupling is the preferred modern route.

-

Mechanism: Palladium-catalyzed cross-coupling between a glycal (sugar enol ether) and an iodopyridine/pyridinone.[1]

-

Key Challenge: Controlling stereochemistry (

vs -

Reagents:

,

Comparative Data: Synthesis Efficiency

| Feature | N-Nucleoside (Vorbrüggen) | C-Nucleoside (Heck Coupling) |

| Bond Type | Heteroatom ( | Carbon-Carbon ( |

| Stereocontrol | High (via 2'-acyl assistance) | Variable (Substrate dependent) |

| Yield | Typically High (>80%) | Moderate (40-60%) |

| Scalability | Industrial Scale | Gram-to-Kilo Scale |

| Key Intermediate | Silylated Base | Iodinated Heterocycle |

Experimental Protocols

Protocol A: Synthesis of Pyridinone C-Nucleoside via Heck Coupling

Rationale: This protocol establishes the critical C-C bond using a glycal, a method validated for accessing 2'-deoxy-C-nucleosides.

Materials:

-

Aglycone: 5-Iodo-2-methoxypyridine (Precursor to pyridinone).

-

Sugar: 1,4-Anhydro-2-deoxy-3,5-bis-O-(tert-butyldimethylsilyl)-D-erythro-pent-1-enitol (The Glycal).

-

Catalyst: Palladium(II) acetate (

). -

Ligand: Triphenylarsine (

).

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, dissolve 5-iodo-2-methoxypyridine (1.0 eq) and the Glycal (1.2 eq) in anhydrous DMF (0.1 M).

-

Catalyst Addition: Add

(0.1 eq) and -

Base Addition: Add Tributylamine (

, 2.0 eq) to sequester HI generated during the cycle. -

Reaction: Heat to 80°C under Argon for 12–24 hours. Monitor by TLC for the disappearance of the iodide.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Silica gel chromatography. Note: The product is the 2'-deoxy-3'-keto intermediate.

-

Stereoselective Reduction: Dissolve intermediate in THF/MeOH. Add

to reduce the 3'-ketone and establish the ribo-configuration. -

Deprotection: Treat with TBAF to remove silyl groups.

-

Demethylation: Treat with TMSI (Trimethylsilyl iodide) or dilute acid to convert the 2-methoxypyridine to the 2-pyridinone (lactam form).

Protocol B: Enzymatic Stability Assay (PNPase Challenge)

Rationale: To validate the resistance of the C-nucleoside against phosphorolysis, a primary clearance pathway for N-nucleosides.

Materials:

-

Enzyme: Bacterial or Human Purine Nucleoside Phosphorylase (PNPase).

-

Control: Inosine or Guanosine (N-nucleoside).

-

Buffer: 50 mM Potassium Phosphate, pH 7.4.

Methodology:

-

Setup: Prepare 100 µM solutions of Control and Test Compound in phosphate buffer.

-

Initiation: Add PNPase (0.1 units/mL) to each cuvette.

-

Monitoring: Continuously monitor UV absorbance (250–280 nm) at 25°C for 60 minutes.

-

N-Nucleoside: rapid change in absorbance indicates base release.

-

C-Nucleoside: Absorbance should remain constant.

-

-

Validation: Analyze final reaction mixture by HPLC to confirm presence of intact nucleoside vs. free base.

Biological & Pharmacological Divergence[4]

Tautomeric Volatility (The "Achilles Heel")

While N-nucleosides (like Cytidine) have a fixed amino/keto form, Pyridinone C-nucleosides exist in a tautomeric equilibrium between the Lactam (keto) and Lactim (enol) forms.

-

Impact: The Lactim form mimics the H-bonding pattern of a different base, potentially causing promiscuous base pairing during replication.

-

Mitigation: Substitution on the pyridine ring (e.g., 3-methyl or 6-fluoro) is often required to lock the tautomer in the desired keto form for specific pairing with Adenine or Guanine.

Metabolic Activation Pathway

Both classes require phosphorylation to triphosphates to be active.

-

Kinase Recognition: C-nucleosides often suffer from poor recognition by the first kinase (e.g., Deoxycytidine Kinase - dCK).

-

ProTide Strategy: To bypass this bottleneck, C-nucleosides are frequently formulated as Phosphoramidate Prodrugs (ProTides) , delivering the monophosphate directly into the cell.

Pathway Visualization

Caption: Metabolic divergence showing the C-nucleoside's resistance to PNPase-mediated degradation vs. the N-nucleoside's vulnerability.

References

-

Sun, Z., et al. (2006).[4] "Syntheses of Pyridine C-Nucleosides as Analogues of the Natural Nucleosides dC and dU." The Journal of Organic Chemistry, 71(7), 2922–2925.[4] [Link]

-

Lu, J., et al. (2009).[2] "Synthesis of Pyridine, Pyrimidine and Pyridinone C-Nucleoside Phosphoramidites for Probing Cytosine Function in RNA." The Journal of Organic Chemistry, 74(21), 8264–8271. [Link]

-

De Clercq, E. (2015). "C-Nucleosides To Be Revisited." Journal of Medicinal Chemistry, 59(6), 2301–2311. [Link]

-

Krueger, A. T., & Kool, E. T. (2007). "Redesigning the Architecture of the Sugar−Base Linkage in Nucleosides." Chemistry & Biology, 14, 1–3. [Link]

-

Stivers, J. T. (2008). "Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides." Chemistry – A European Journal, 14(16), 4815–4818. [Link]

Sources

Biological Activity of Deaza-Nucleoside Analogs: A Technical Guide

Topic: Biological Activity of Deaza-Nucleoside Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Deaza-nucleoside analogs represent a critical subclass of nucleoside mimetics where one or more nitrogen atoms in the purine or pyrimidine ring are replaced by carbon.[1][2] This modification—most commonly at the 3-, 7-, or 9-positions—fundamentally alters the electronic properties and hydrolytic stability of the scaffold.

Unlike canonical nucleosides, deaza-analogs often possess a C-glycosidic bond (specifically in 9-deaza purines) or a stabilized N-glycosidic bond (in 7-deaza purines), rendering them resistant to cleavage by phosphorylases such as Purine Nucleoside Phosphorylase (PNP). This guide dissects the biological activity of these analogs, focusing on their mechanisms as viral polymerase inhibitors, metabolic modulators, and epigenetic regulators.

Chemical Foundation: The "Deaza" Advantage

The substitution of Nitrogen for Carbon (N

-

Metabolic Stability: The C-C glycosidic bond (in C-nucleosides) or the strengthened C-N bond resists enzymatic cleavage, prolonging half-life.

-

Altered Hydrogen Bonding: Removing a nitrogen lone pair prevents specific hydrogen bond acceptor interactions, which can reduce off-target binding to host enzymes while maintaining affinity for viral polymerases or specific metabolic targets.

| Modification | Key Characteristic | Primary Biological Application | Representative Compound |

| 3-Deaza | Removal of N3 prevents H-bonding; alters electron density. | SAH Hydrolase Inhibition (Epigenetics/Antiviral) | 3-Deazaadenosine |

| 7-Deaza | Stabilizes N9-glycosidic bond; mimics purine shape but alters major groove interactions. | Viral RdRp Inhibition; Antitumor | Galidesivir (BCX4430), Tubercidin |

| 9-Deaza | Forms C-glycosidic bond (C-nucleoside); extreme hydrolytic stability. | PNP Inhibition (T-cell malignancy) | Forodesine (BCX-1777) |

Mechanisms of Action[1][6][7][8][9]

Antiviral Activity: Polymerase Inhibition & Chain Termination

7-deaza-nucleoside analogs, such as Galidesivir (BCX4430) , function primarily as adenosine analogs. Upon cellular entry, they are phosphorylated by host kinases to their triphosphate forms.[3][4]

-

Target: Viral RNA-dependent RNA polymerase (RdRp).[5][6][7][8]

-

Mechanism: The triphosphate competes with ATP.[6] Once incorporated, the modified base or sugar (often combined with 1'- or 2'-modifications) disrupts the polymerase active site or causes non-obligate chain termination .[9] The 7-deaza modification prevents Hoogsteen base pairing, which can be critical for viral RNA secondary structures.

Anticancer Activity: Metabolic Blockade (PNP Inhibition)

9-deaza analogs like Forodesine act as transition-state analogs for Purine Nucleoside Phosphorylase (PNP).[10]

-

Mechanism: By inhibiting PNP, Forodesine prevents the catabolism of deoxyguanosine (dGuo) to guanine.[11][12]

-

Cascade: Accumulated dGuo is phosphorylated by deoxycytidine kinase (dCK) to dGTP.[10]

-

Toxicity: Excess dGTP inhibits Ribonucleotide Reductase (RNR), depleting the dCTP pool and blocking DNA synthesis. This is selectively toxic to T-cells, which have high dCK activity.[11]

Epigenetic Modulation: SAH Hydrolase Inhibition

3-Deazaadenosine is a potent inhibitor of S-Adenosylhomocysteine (SAH) Hydrolase.[13]

-

Mechanism: It blocks the hydrolysis of SAH to adenosine and homocysteine.

-

Outcome: Intracellular SAH accumulates, acting as a feedback inhibitor of S-Adenosylmethionine (SAM)-dependent methyltransferases.[13] This suppresses viral 5'-cap methylation and host chromatin methylation.

Visualization: Mechanism of Action Pathways

Caption: Dual pathways of deaza-nucleoside activity.[10][11] Top: Antiviral chain termination via RdRp. Bottom: Anticancer metabolic toxicity via PNP inhibition.

Detailed Case Studies & Data

Galidesivir (BCX4430)[8][9]

-

Class: 1-aza-7-deazaadenosine C-nucleoside.

-

Activity: Broad-spectrum antiviral (Ebola, Marburg, Zika, SARS-CoV-2).

-

Key Insight: The C-nucleoside linkage provides resistance to cleavage, while the 7-deaza modification allows it to evade excision by viral exonucleases (proofreading).

Forodesine (BCX-1777)[3][4]

-

Activity: Picomolar inhibitor of PNP.

-

Clinical Utility: Treatment of relapsed/refractory T-cell leukemia.

Table 1: Comparative Biological Activity of Key Deaza-Analogs

| Compound | Target | Cell Line / Assay | Activity Metric | Ref |

| Galidesivir | Ebola Virus RdRp | HeLa Cells | EC50: 3 - 11 µM | [1] |

| Galidesivir | SARS-CoV-2 | Vero E6 | EC50: ~68 µM | [2] |

| Forodesine | Human PNP | Enzymatic Assay | IC50: 1.2 nM | [3] |

| 3-Deazaadenosine | SAH Hydrolase | RAW 264.7 | Ki: 3.9 µM | [4] |

| 7-Deaza-2'-C-Me-Ad | HCV RdRp | HCV Replicon | EC50: 0.1 - 1.0 µM | [5] |

Experimental Workflows

Protocol 1: In Vitro Cytotoxicity Assessment (MTS Assay)

Rationale: Before assessing potency, one must establish the Selectivity Index (SI = CC50 / EC50).[15]

-

Seeding: Plate target cells (e.g., Vero, HuH-7, or PBMCs) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add serial dilutions of the deaza-analog (0.1 µM to 100 µM). Include DMSO control (<0.5%).

-

Incubation: Incubate for 3–5 days (depending on cell doubling time).

-

Development: Add 20 µL MTS reagent (Promega CellTiter 96®). Incubate 1–4h at 37°C.

-

Measurement: Read absorbance at 490 nm. Calculate CC50 using non-linear regression.

Protocol 2: Enzymatic Inhibition Assay (PNP)

Rationale: Validating the mechanism of 9-deaza analogs.

-

Reaction Mix: Prepare buffer (50 mM HEPES, pH 7.4, 1 mM phosphate). Add recombinant human PNP (10 mU/mL).

-

Substrate: Use Inosine or 7-methylguanosine (fluorescent/absorbance tracking).

-

Inhibitor: Add Forodesine at varying concentrations.

-

Kinetics: Monitor the conversion of Inosine to Hypoxanthine via coupled assay (Xanthine Oxidase) measuring Uric Acid formation at 293 nm.

-

Validation: Determine

values.

Visualization: Screening Workflow

Caption: Step-wise screening cascade for deaza-nucleosides, prioritizing enzymatic affinity before cellular selectivity.

Future Directions

The field is moving toward ProTide technology to enhance the intracellular delivery of the monophosphate forms of deaza-analogs, bypassing the rate-limiting first phosphorylation step. Additionally, PROTACs incorporating deaza-nucleosides are being explored to degrade viral polymerases rather than merely inhibiting them.

References

-

Warren, T. K., et al. (2014). Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430. Nature. [Link]

-

Taylor, R., et al. (2016).[4] BCX4430 - A broad-spectrum antiviral adenosine nucleoside analog under development for Ebola virus disease. Journal of Infection and Public Health. [Link]

-

Kicska, G. A., et al. (2001). Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T-lymphocytes.[14] PNAS. [Link]

-

Chiang, P. K., et al. (1992). S-Adenosylhomocysteine hydrolase: analogues of S-adenosylhomocysteine as potential inhibitors.[16] Molecular Pharmacology. [Link]

-

Olsen, D. B., et al. (2004). A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties.[17] Antimicrobial Agents and Chemotherapy. [Link][8]

Sources

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new, but old, nucleoside analog: the first synthesis of 1-deaza-2′-deoxyguanosine and its properties as a nucleoside and as oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 5. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forodesine | Oncohema Key [oncohemakey.com]

- 12. What is the mechanism of Forodesine Hydrochloride? [synapse.patsnap.com]

- 13. dmg-peg2000.com [dmg-peg2000.com]

- 14. journals.pagepress.net [journals.pagepress.net]

- 15. journals.asm.org [journals.asm.org]

- 16. Synthesis and antiviral activity of 7-deazaneplanocin A against orthopoxviruses (vaccinia and cowpox virus) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Experimental Design for Testing Nucleoside Analogs in Primary CLL Cells

Executive Summary & Scientific Rationale

Nucleoside analogs (NAs) such as Fludarabine (F-ara-A), Cladribine (2-CdA), and Gemcitabine remain critical comparators and backbone agents in Chronic Lymphocytic Leukemia (CLL) research. However, testing these agents in vitro presents a unique "CLL Paradox": while CLL cells are long-lived in vivo, they undergo rapid spontaneous apoptosis when cultured ex vivo due to the loss of microenvironmental survival signals (CD40L, IL-4, CXCL12).

The Core Challenge: If you treat primary CLL cells in simple suspension culture, the high rate of background apoptosis (30–50% at 48h) masks the specific cytotoxicity of the drug. Furthermore, NAs are prodrugs requiring intracellular phosphorylation by deoxycytidine kinase (dCK). In quiescent CLL cells, dCK activity can be rate-limiting.

This Guide’s Philosophy: To generate reliable data, we must move beyond simple cytotoxicity assays. We must engineer an in vitro system that:

-

Stabilizes the Control: Uses stromal co-culture to mimic the lymph node niche, reducing spontaneous death.

-

Validates the Mechanism: Ensures the cells have the metabolic capacity to activate the prodrug.

-

Distinguishes Death Modes: Uses Flow Cytometry (Annexin V/PI) rather than metabolic assays (MTT/MTS), which are often misleading in metabolically low-active primary B-cells.

Mechanistic Workflow & Signaling

Before beginning the protocol, it is vital to visualize the pathway. NAs do not kill directly; they must be metabolized.

Figure 1: Nucleoside Analog Mechanism of Action (MoA)

Caption: The prodrug enters via ENT1, is phosphorylated by dCK (the rate-limiting step), and incorporates into DNA, triggering p53-mediated apoptosis.

Pre-Analytical Considerations

Sample Sourcing & Purity

-

Source: Peripheral blood is preferred over bone marrow for purity.

-

Anticoagulant: Heparin (Green top) is superior to EDTA for functional assays as EDTA chelates calcium required for subsequent signaling events, though EDTA is acceptable if washed thoroughly.

-

Isolation: Ficoll-Paque density gradient centrifugation.

-

Purity Check (Mandatory): Verify >90% CD19+/CD5+ cells via Flow Cytometry. If purity is <85%, perform B-cell enrichment (RosetteSep or Magnetic Negative Selection) to remove T-cells/NK cells which can skew survival data via cytokine secretion.

The "Spontaneous Apoptosis" Control

You must run a "Time 0" viability check immediately post-isolation.

-

Acceptance Criteria: Viability >90% at T0.

-

Rejection Criteria: If T0 viability is <80%, the cells are already stressed; drug data will be uninterpretable.

Experimental Protocols

Protocol A: The Microenvironment Co-Culture System

Why this matters: Culturing CLL cells on a stromal layer (e.g., HS-5 or CD40L-fibroblasts) reduces spontaneous apoptosis from ~40% to <10% at 48h, widening the therapeutic window to detect drug-specific killing.

Materials:

-

Stromal Cells: HS-5 (human bone marrow stroma) or murine L-cells transfected with CD40L/IL-4.

-

Medium: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + Pen/Strep.

-

Plates: 24-well or 96-well flat bottom.

Step-by-Step:

-

Stromal Seeding (Day -1): Seed stromal cells 24 hours prior to the experiment to allow adherence.

-

96-well: 5,000 stromal cells/well.

-

24-well: 50,000 stromal cells/well.

-

-

Irradiation (Optional but Recommended): If using a rapidly dividing stromal line, irradiate (30 Gy) or treat with Mitomycin C to arrest growth, ensuring they don't overrun the CLL cells.

-

CLL Seeding (Day 0): Carefully remove stromal media. Add CLL cells in fresh media.[1]

-

Ratio: Aim for a 10:1 to 20:1 ratio (CLL:Stroma).

-

Density: 2 x 10^5 CLL cells per well (96-well).

-

Protocol B: Drug Treatment Strategy

Why this matters: NAs are time-dependent. 24 hours is often insufficient for phosphorylation and DNA incorporation.

-

Preparation: Dissolve NAs (e.g., Fludarabine phosphate) in DMSO. Keep final DMSO concentration <0.1%.

-

Dosing: Perform a log-scale dose response (e.g., 0.1 µM, 1.0 µM, 10 µM).

-

Clinical Reference: 10 µM Fludarabine is the standard in vitro achievable plasma concentration (Cmax).

-

-

Incubation:

-

Standard: 48 hours (Optimal balance between drug effect and control viability).

-

Extended: 72 hours (Required for slow-acting analogs or resistant samples).

-

-

Controls (Per Patient):

-

Untreated (Media only).

-

Vehicle Control (0.1% DMSO).[2]

-

Positive Control (Staurosporine 1 µM or Heat Shock) – validates the assay worked.

-

Protocol C: Flow Cytometry Readout (Annexin V / PI)

Why this matters: Metabolic assays (MTS/CellTiter-Glo) measure ATP. In CLL cells, mitochondria may remain active even as the cell commits to apoptosis. Flow cytometry physically visualizes membrane inversion (Annexin V) and membrane permeabilization (PI).

Reagents:

-

Annexin V-FITC (or APC).

-

Propidium Iodide (PI) or 7-AAD.[3]

-

1X Binding Buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.[4]4. (CRITICAL: Annexin V is Ca2+ dependent.[5] Do not use PBS).

Step-by-Step:

-

Harvest:

-

Suspension: Gently pipette CLL cells up and down. They typically do not adhere tightly to the stroma.

-

Separation: If stromal contamination is high, stain with anti-CD19-PE to gate exclusively on CLL cells during acquisition.

-

-

Wash: Centrifuge at 300 x g for 5 min. Wash once with cold PBS.[5]

-

Resuspend: Resuspend cell pellet in 100 µL 1X Binding Buffer .

-

Stain:

-

Incubate: 15 minutes at Room Temperature (RT) in the dark.

-

Finalize: Add 400 µL 1X Binding Buffer. Analyze within 1 hour.

Gating Strategy:

-

FSC/SSC: Gate on lymphocytes (exclude debris).

-

Single Cells: FSC-A vs FSC-H.

-

CD19+ (Optional): Gate on B-cells if co-cultured.

-

Quad Plot: Annexin V (X-axis) vs PI (Y-axis).

-

Q3 (Ann-/PI-): Live.

-

Q4 (Ann+/PI-): Early Apoptosis (The specific drug effect).

-

Q2 (Ann+/PI+): Late Apoptosis/Necrosis.

-

Data Analysis & Visualization

Calculating Specific Apoptosis

Raw cytotoxicity data is misleading due to spontaneous death. Use the Schneider-Formula or specific apoptosis calculation to normalize:

Figure 2: Experimental Workflow

Caption: From patient isolation to flow cytometric readout, emphasizing the co-culture step.

[8]

Troubleshooting & Pitfalls

| Issue | Probable Cause | Corrective Action |

| High Control Death (>40%) | Lack of stromal support or old blood sample. | Use HS-5 co-culture; process blood <4 hours post-draw. |

| No Drug Effect | Insufficient incubation time or drug resistance. | Extend to 72h; Check dCK expression levels. |

| All Cells PI Positive | Harsh handling during staining. | Pipette gently; do not vortex cells vigorously. |

| False Positive Annexin | Trypsinization (if adherent) or low Calcium. | Do not use Trypsin (use Accutase); Ensure Binding Buffer has Ca2+. |

References

-

Kurtova, A. V., et al. (2009). Diverse marrow stromal cells protect CLL cells from spontaneous and drug-induced apoptosis: development of a reliable and reproducible system to assess stromal cell adhesion-mediated drug resistance. Blood, 114(20), 4441–4450.[7]

-

Elter, T., et al. (2005). Fludarabine in chronic lymphocytic leukaemia. Expert Opinion on Pharmacotherapy, 6(10), 1753–1768.

-

BioLegend. Annexin V Staining Protocol. BioLegend Technical Protocols.

-

Burger, J. A., & Gribben, J. G. (2014). The microenvironment in chronic lymphocytic leukemia: signaling pathways and therapeutic targets. Hematology Am Soc Hematol Educ Program, 2014(1), 194-200.

-

Hallaert, D. Y., et al. (2008). Crosstalk amongst Bcl-2 family members in B-CLL: seliciclib acts via the Mcl-1/Noxa axis and gradual exhaustion of Bcl-2 protection. Cell Death & Differentiation, 15, 1395–1406.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Elimination of Chronic Lymphocytic Leukemia Cells in Stromal Microenvironment by Targeting CPT with an Anti-Angina Drug Perhexiline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. kumc.edu [kumc.edu]

- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 6. ptglab.com [ptglab.com]

- 7. DSpace [research-repository.griffith.edu.au]

Application Note & Protocols: Assessing Cell Permeability and Uptake of 5-Substituted Pyridinones

Introduction

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise across a range of therapeutic areas.[1] Specifically, 5-substituted pyridinones are being explored for their potential as kinase inhibitors, anti-fibrotic agents, and antagonists for various receptors.[2] A critical determinant of a drug candidate's success, particularly for orally administered therapies, is its ability to efficiently cross cellular membranes to reach its intracellular target and be absorbed from the gastrointestinal (GI) tract.[3][4] Therefore, the early and accurate assessment of cell permeability and uptake is paramount in the development of 5-substituted pyridinone-based drug candidates.

This guide provides a comprehensive overview and detailed protocols for evaluating the cell permeability and uptake of this important class of molecules. We will delve into the fundamental mechanisms of membrane transport, offer a strategic approach to assay selection, and provide step-by-step protocols for two cornerstone in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based bidirectional permeability assay. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust data package to guide the optimization of 5-substituted pyridinones.

Fundamental Concepts of Membrane Transport

The ability of a molecule to cross the plasma membrane is governed by its physicochemical properties and its interaction with the complex machinery of the cell membrane.[4] Transport can be broadly categorized into passive and active mechanisms.

-

Passive Diffusion: This process does not require cellular energy and relies on a concentration gradient.[5]

-

Transcellular Diffusion: The molecule dissolves in the phospholipid bilayer, diffuses across, and exits into the cytoplasm. This route is favored by small, relatively hydrophobic molecules.[5]

-

Paracellular Diffusion: The molecule passes through the small gaps or tight junctions between cells. This route is generally restricted to very small, hydrophilic molecules.

-

-

Carrier-Mediated Transport: This involves membrane proteins that bind to the molecule and facilitate its movement across the membrane.

-

Facilitated Diffusion: Transport is still driven by a concentration gradient but is accelerated by a carrier protein. No energy is expended.[5][6]

-

Active Transport: This process moves molecules against their concentration gradient and requires energy, typically from ATP hydrolysis. These transporters are critical for nutrient uptake and for the removal of xenobiotics.[6]

-

Uptake Transporters: Solute Carrier (SLC) transporters are a major family responsible for bringing molecules into the cell.[3]

-

Efflux Transporters: ATP-Binding Cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump molecules out of the cell.[7] Overexpression of these pumps is a major mechanism of multidrug resistance.[8][9]

-

-

The physicochemical properties of 5-substituted pyridinones—such as their lipophilicity (LogP), size, charge (pKa), and polar surface area—will dictate which of these pathways is dominant.[2] Understanding these mechanisms is crucial for interpreting permeability data correctly.

Caption: Overview of major pathways for drug transport across a cell membrane.

A Strategic Approach to Permeability Screening

A tiered approach is recommended for assessing the permeability of 5-substituted pyridinones. This strategy allows for cost-effective, high-throughput screening in the early stages, followed by more complex, mechanistic studies for promising candidates.

Caption: Decision workflow for selecting the appropriate permeability assay.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular diffusion.[10][11] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[11] It is an excellent tool for early-stage discovery to rank-order compounds based on their passive permeability potential.[10]

Principle: A filter plate's membrane is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial barrier separating a donor well from an acceptor well.[10][12] The rate of compound diffusion across this barrier is measured over time.

Step-by-Step Protocol

-

Reagent Preparation:

-

Lipid Solution: Prepare a 1-4% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[12][13]

-

Test Compound Stock: Prepare a 10 mM stock solution of each 5-substituted pyridinone in 100% DMSO.

-

Donor Solution: Dilute the test compound stock to a final concentration of 10-100 µM in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4). The final DMSO concentration should be ≤1%.

-

Acceptor Solution: Use the same buffer as the donor solution.

-

-

Assay Procedure:

-

Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter plate (Donor Plate). Avoid touching or puncturing the membrane.[12][13]

-

Acceptor Plate Preparation: Add 300 µL of Acceptor Solution to each well of a 96-well acceptor plate.[12][13]

-

Assembly: Carefully place the lipid-coated donor plate onto the acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution.

-

Donor Solution Addition: Add 150-200 µL of the Donor Solution (containing the test compound) to each well of the donor plate.[12][13]

-

Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 5 to 18 hours with gentle shaking.[10][13]

-

-

Sample Analysis:

-

After incubation, carefully separate the donor and acceptor plates.

-

Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method. LC-MS/MS is highly recommended for its sensitivity and specificity in quantifying pyridinone derivatives.[14][15][16][17] UV-Vis spectrophotometry can also be used if the compound has a sufficient chromophore.[18]

-

Data Analysis and Interpretation

The apparent permeability coefficient (Papp), often denoted as Pe, is calculated using the following equation:

Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t)

Where:

-

CA is the concentration of the compound in the acceptor well at time t.

-

Ceq is the equilibrium concentration, calculated from a mass balance.

-

VD is the volume of the donor well.

-

VA is the volume of the acceptor well.

-

A is the surface area of the membrane.

-

t is the incubation time in seconds.

Table 1: PAMPA Permeability Classification

| Permeability Class | Papp (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |

| High | > 1.0 | > 80% |

| Medium | 0.1 - 1.0 | 20 - 80% |

| Low | < 0.1 | < 20% |

Note: These are general guidelines; classification boundaries can vary slightly between laboratories.

Protocol: Caco-2 Bidirectional Permeability Assay

The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption.[19][20] Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key uptake and efflux transporters, thus modeling the intestinal barrier.[21][22][23]

Principle: Caco-2 cells are cultured on a semi-permeable membrane in a Transwell™ system.[21] The transport of a compound is measured in both the apical-to-basolateral (A→B) direction, which mimics absorption from the gut into the bloodstream, and the basolateral-to-apical (B→A) direction, which assesses active efflux back into the gut lumen.[7][22]

Step-by-Step Protocol

-

Cell Culture:

-

Culture Caco-2 cells (ATCC HTB-37) according to standard protocols.

-

Seed cells onto 24-well Transwell™ inserts at a density of approximately 2.3 x 10⁴ cells/well.[24]

-